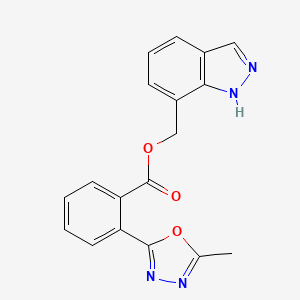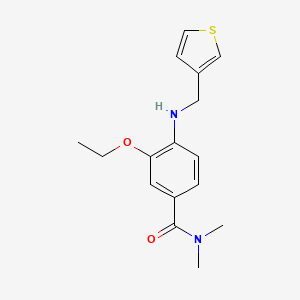![molecular formula C12H9F3N4O2 B7647316 1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as 'compound X' in scientific literature, and it is a member of the pyridazine family of compounds.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to inhibit the activity of certain protein kinases involved in tumor growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis, and to inhibit tumor growth in animal models of cancer. Additionally, compound X has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its antitumor activity makes it a useful tool for studying the mechanisms of cancer growth and survival. However, one limitation of using compound X is its synthetic nature, which may limit its generalizability to natural compounds found in living organisms.
Orientations Futures
There are a number of potential future directions for research on compound X. One area of focus could be the development of more potent and selective inhibitors of COX-2, with the goal of developing more effective anti-inflammatory drugs with fewer side effects. Additionally, further research could be done to elucidate the mechanisms of action of compound X, with the goal of identifying new targets for the development of drugs for the treatment of inflammation and cancer. Finally, studies could be done to evaluate the safety and efficacy of compound X in human clinical trials, with the goal of developing new drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with methylhydrazine to form the intermediate 1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)hydrazine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. Additionally, compound X has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c1-19-10(20)3-2-8(18-19)11(21)17-9-6-7(4-5-16-9)12(13,14)15/h2-6H,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDXOLZAWGIJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)
![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)


![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)